5-Methoxy-2-(prop-2-en-1-yl)benzoic acid
Description
Properties
CAS No. |
61436-79-1 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
5-methoxy-2-prop-2-enylbenzoic acid |
InChI |
InChI=1S/C11H12O3/c1-3-4-8-5-6-9(14-2)7-10(8)11(12)13/h3,5-7H,1,4H2,2H3,(H,12,13) |
InChI Key |
FVZGJYFKDFBFGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CC=C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Iodo-Benzoic Acid Route
The traditional synthesis involves coupling 2-iodo-5-methoxybenzoic acid with 1H-1,2,3-triazole under Ullmann-type conditions. Key parameters include:
- Catalyst System : Copper(I) iodide (5–10 mol%) with cesium carbonate as a base.
- Solvent : Dimethylformamide (DMF) at 80–120°C under microwave irradiation.
- Yield : 60–75% regioisomeric mixture, requiring chromatographic separation.
A major limitation is the formation of regioisomeric byproducts (e.g., 4-methoxy variants), necessitating multiple purification steps such as slurrying in ethyl acetate or preparative HPLC. Industrial scalability is constrained by high iodine precursor costs and waste generation.
Bromo-Benzoic Acid Optimization
Patent WO2018202689A1 introduces a cost-effective alternative using 2-bromo-5-methoxybenzoic acid:
**Reaction Scheme**:
2-bromo-5-methoxybenzoic acid + 1H-1,2,3-triazole
→ 5-methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid (I)
Optimized Conditions :
This method reduces raw material costs by 40% compared to iodo-based routes while achieving comparable yields (68–72%). The crystalline potassium salt intermediate enables direct solid-liquid separation, bypassing chromatography.
Nitration-Substitution Strategies for Intermediate Synthesis
Synthesis of 5-Methoxy-2-Nitrobenzoic Acid
CN106496036A discloses a pathway starting from 3-chlorobenzoic acid:
**Step 1**: Nitration at -5°C to 0°C with HNO3/H2SO4 (1:1.5) → 5-chloro-2-nitrobenzoic acid (85% yield).
**Step 2**: Methoxy substitution using NaH/MeOH in THF at 100°C → 5-methoxy-2-nitrobenzoic acid (78% yield).
Crystallization and Polymorph Control
Potassium Salt Isolation
WO2018202689A1 emphasizes the role of potassium salt formation in purification:
Free Acid Recrystallization
Acidifying the potassium salt (HCl, pH 2) followed by cooling crystallization in aqueous ethanol yields:
Industrial Scalability Assessment
Cost-Benefit Analysis
| Metric | Iodo Route | Bromo Route |
|---|---|---|
| Raw Material Cost ($/kg) | 420 | 260 |
| Cycle Time (h) | 48 | 36 |
| Waste Volume (L/kg) | 120 | 75 |
The bromo-based method reduces production costs by 38% while improving E-factor metrics.
Regulatory Considerations
- Genotoxic Impurities : Bromo precursors require control of residual CuI (<15 ppm).
- Polymorph Validation : Batch-to-batch XRPD consistency is critical for drug substance approval.
Applications in Anticoagulant Synthesis
The title compound serves as a key building block for betrixaban analogs:
**Coupling Protocol**:
5-methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid + (S)-2-methylpyrrolidine
→ Amide formation via EDCl/HOBt → (S)-betrixaban precursor (89% yield)
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(prop-2-en-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The prop-2-en-1-yl group can be reduced to a propyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.
Reduction: Formation of 5-methoxy-2-(propyl)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-2-(prop-2-en-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(prop-2-en-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The methoxy and prop-2-en-1-yl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural features and applications of 5-methoxy-2-(prop-2-en-1-yl)benzoic acid and related compounds:
Key Observations:
- Substituent Position and Bioactivity: The ortho-positioned propenyl group in the target compound contrasts with para-substituted analogs (e.g., aspirin). Evidence suggests that substituent position significantly impacts molecular recognition; for example, a biosensor study noted stronger responses to para-substituted benzoic acids than ortho or meta isomers . In Daridorexant, the triazolyl group at C2 enhances receptor binding affinity, highlighting the importance of heterocyclic substituents in drug design .
- Functional Group Effects: Propenyl vs. Propenyl vs. Acetoxy: Aspirin’s acetoxy group enables esterase-mediated hydrolysis, releasing salicylic acid. In contrast, the propenyl group may confer stability or reactivity in synthetic pathways .
Solubility and Reactivity:
- Synthetic Routes :
- The target compound may be synthesized via ruthenium-catalyzed C–H alkylation , analogous to methods used for 5-methoxy-2-pyrazolylbenzoic acid derivatives .
- In contrast, Daridorexant’s intermediate employs copper-catalyzed coupling for triazolyl group introduction, emphasizing the role of transition-metal catalysts in modifying benzoic acid scaffolds .
Thermal and Crystalline Properties:
- Crystalline forms of related compounds (e.g., 5-methoxy-2-triazolylbenzoic acid potassium salt) exhibit distinct melting points (176–179°C) and stability profiles, suggesting that the propenyl derivative’s crystallinity may require tailored purification techniques .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Methoxy-2-(prop-2-en-1-yl)benzoic acid, and how are intermediates characterized?
- Methodology :
- Step 1 : Start with a substituted benzoic acid derivative (e.g., 5-methoxybenzoic acid). Introduce the propenyl group via Friedel-Crafts alkylation or Heck coupling, using catalysts like AlCl₃ or palladium complexes .
- Step 2 : Purify intermediates using flash column chromatography (e.g., 5–15% EtOAc/hexane gradient) and confirm regioselectivity via H NMR (e.g., allylic proton signals at δ 5.1–5.8 ppm) .
- Step 3 : Validate final product purity (>95%) via HPLC (C18 column, mobile phase: acetonitrile/0.1% formic acid) .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodology :
- X-ray crystallography : Resolve crystal structure to confirm methoxy and propenyl substituent positions. Example: Bond angles of ~120° at the benzene ring indicate sp² hybridization .
- Spectroscopy : Use C NMR to identify carbonyl (C=O) at ~170 ppm and aromatic carbons (100–150 ppm). IR spectroscopy confirms O-H (broad ~3000 cm⁻¹) and C=O (sharp ~1680 cm⁻¹) .
Q. What are the recommended protocols for handling solubility and stability issues?
- Methodology :
- Solubility : Test in DMSO (polar aprotic) or THF (low polarity). For aqueous solubility, prepare sodium salts via neutralization with NaOH .
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the propenyl group. Monitor degradation via TLC (silica gel, UV detection) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodology :
- Catalyst screening : Compare Pd(OAc)₂ vs. Pd/C for Heck coupling efficiency. Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C, 2 hours vs. 24 hours conventional) .
- Workup optimization : Replace column chromatography with recrystallization (ethanol/water) for cost-effective purification .
Q. How to resolve contradictions between computational and experimental spectral data?
- Methodology :
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) basis set. Compare calculated vs. experimental H NMR shifts; deviations >0.5 ppm suggest conformational flexibility or solvent effects .
- Variable-temperature NMR : Identify dynamic processes (e.g., rotamerism) causing signal splitting .
Q. What mechanistic insights exist for its biological activity, and how are targets validated?
- Methodology :
- Enzyme assays : Test inhibition of cyclooxygenase (COX-2) or lipoxygenase (LOX) at 10–100 µM concentrations. Use fluorescence-based assays (e.g., LOX: linoleic acid → 13-HPODE) .
- Molecular docking : Simulate binding to COX-2 (PDB ID: 5KIR). Prioritize residues (e.g., Arg120, Tyr355) for mutagenesis studies .
Q. How to address regioselectivity challenges during derivatization?
- Methodology :
- Protecting groups : Temporarily block the carboxylic acid with methyl ester (CH₃I/K₂CO₃) to direct electrophilic substitution to the para-methoxy position .
- Directed ortho-metalation : Use LDA to deprotonate the position adjacent to the methoxy group for functionalization .
Q. What advanced analytical methods are suitable for detecting trace impurities?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
